1-{1-[(2,5-DIFLUOROANILINO)CARBONYL]PROPYL}-N~3~-(2,5-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-{1-[(2,5-Difluoroanilino)carbonyl]propyl}-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of difluoroaniline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2,5-difluoroanilino)carbonyl]propyl}-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:
Preparation of 2,5-difluoroaniline: This can be synthesized by the fluorination of aniline derivatives.
Formation of the pyrazole ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2,5-Difluoroanilino)carbonyl]propyl}-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroaniline oxides, while reduction can produce difluoroaniline derivatives with modified functional groups.
Scientific Research Applications
1-{1-[(2,5-Difluoroanilino)carbonyl]propyl}-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{1-[(2,5-difluoroanilino)carbonyl]propyl}-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(2,6-Difluoroanilino)carbonyl]propyl}-N~3~-(2,6-difluorophenyl)-1H-pyrazole-3-carboxamide
- 1-{1-[(3,4-Difluoroanilino)carbonyl]propyl}-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-{1-[(2,5-Difluoroanilino)carbonyl]propyl}-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the difluoroaniline groups, which can influence its chemical reactivity and biological activity. The presence of the 2,5-difluoroaniline moiety may confer distinct properties compared to other isomers, such as altered binding affinity to molecular targets and different pharmacokinetic profiles .
Properties
IUPAC Name |
1-[1-(2,5-difluoroanilino)-1-oxobutan-2-yl]-N-(2,5-difluorophenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N4O2/c1-2-18(20(30)26-17-10-12(22)4-6-14(17)24)28-8-7-15(27-28)19(29)25-16-9-11(21)3-5-13(16)23/h3-10,18H,2H2,1H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDDXTYRVDBEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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